molecular formula C5H9N3S2 B12221797 3-(Isopropylthio)-1,2,4-thiadiazol-5-amine

3-(Isopropylthio)-1,2,4-thiadiazol-5-amine

Cat. No.: B12221797
M. Wt: 175.3 g/mol
InChI Key: NRXHWKYNXOSKBG-UHFFFAOYSA-N
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Description

3-(Isopropylthio)-1,2,4-thiadiazol-5-amine is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropylthio group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylthio)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isothiocyanate, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylthio)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

3-(Isopropylthio)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Isopropylthio)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the isopropylthio group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)-1,2,4-thiadiazol-5-amine
  • 3-(Ethylthio)-1,2,4-thiadiazol-5-amine
  • 3-(Propylthio)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(Isopropylthio)-1,2,4-thiadiazol-5-amine is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and enhances its potential biological activity compared to its methyl, ethyl, and propyl analogs.

Properties

Molecular Formula

C5H9N3S2

Molecular Weight

175.3 g/mol

IUPAC Name

3-propan-2-ylsulfanyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C5H9N3S2/c1-3(2)9-5-7-4(6)10-8-5/h3H,1-2H3,(H2,6,7,8)

InChI Key

NRXHWKYNXOSKBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NSC(=N1)N

Origin of Product

United States

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